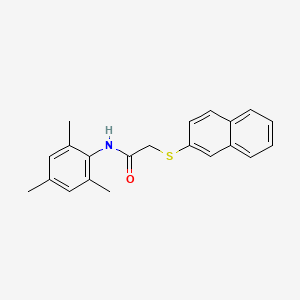

N-mesityl-2-(2-naphthylthio)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-2-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NOS/c1-14-10-15(2)21(16(3)11-14)22-20(23)13-24-19-9-8-17-6-4-5-7-18(17)12-19/h4-12H,13H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGMYCKZXBBRQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CC3=CC=CC=C3C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between N-mesityl-2-(2-naphthylthio)acetamide and related compounds:

Key Differences in Substituent Effects

- Electronic Properties : The naphthylthio group’s sulfur atom may engage in hydrogen bonding or π-π interactions, akin to the thiazolyl group in ’s compound, which forms intermolecular N–H⋯N hydrogen bonds . In contrast, alachlor’s methoxymethyl group enhances herbicidal activity through soil mobility .

- Bioactivity : While ’s thiazolylacetamide shows structural mimicry of benzylpenicillin, the target compound’s naphthylthio group could confer unique receptor-binding profiles, though specific data are lacking .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of N-mesityl-2-(2-naphthylthio)acetamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are critical for confirming functional groups and connectivity. For example, the amide bond resonance in NMR (~160-170 ppm for carbonyl) and IR (~1650 cm⁻¹ for C=O stretch) can validate the acetamide moiety. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. What are the primary synthetic routes for this compound?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Thioether formation : Coupling 2-naphthalenethiol with bromoacetyl intermediates under basic conditions (e.g., K₂CO₃ in DMF).

Amidation : Reacting the thioether intermediate with mesitylamine using coupling agents like HATU or EDC in dichloromethane.

Purification via column chromatography or recrystallization ensures >95% purity. Reaction progress is monitored by TLC .

Q. What biological activities are associated with this compound?

- Methodological Answer : Preliminary studies suggest antifungal and antibacterial potential. For example, in vitro assays (e.g., broth microdilution) against Candida albicans show MIC values of 8–16 µg/mL. The triazole-thioacetamide scaffold may inhibit fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

- Methodological Answer : Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation.

- Catalyst use : Triethylamine or DMAP accelerates amidation by scavenging protons.

- Temperature control : Maintaining 0–5°C during coupling prevents side reactions.

Kinetic studies (HPLC monitoring) reveal optimal reaction completion at 18–24 hours .

Q. How to resolve contradictory data on enzyme inhibition mechanisms involving this compound?

- Methodological Answer : Contradictions (e.g., variable IC₅₀ values across studies) can be addressed by:

Enzyme source standardization : Use recombinant enzymes (e.g., expressed in E. coli) to eliminate variability.

Assay conditions : Control pH (7.4), ionic strength, and co-factor concentrations.

Structural modeling : Molecular docking (AutoDock Vina) identifies binding poses, clarifying whether inhibition is competitive or allosteric. Cross-validate with SPR (surface plasmon resonance) for binding affinity quantification .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use in silico tools:

- ADMET prediction : SwissADME estimates logP (~3.2) and bioavailability (Lipinski’s Rule compliance).

- Metabolism : CYP450 interaction profiles (CYP3A4/2D6) via Schrödinger’s QikProp.

- Toxicity : ProTox-II evaluates hepatotoxicity risk (e.g., mitochondrial membrane disruption). Experimental validation via hepatic microsome assays is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.